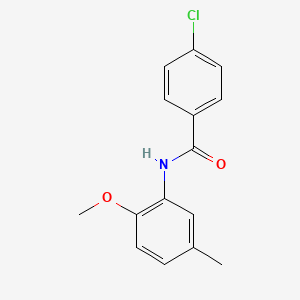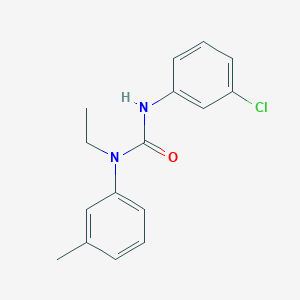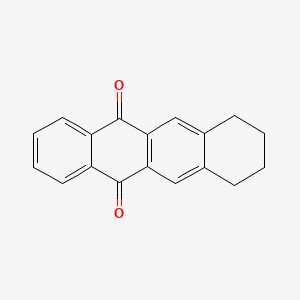
7,8,9,10-Tetrahydrotetracene-5,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8,9,10-Tetrahydrotetracene-5,12-dione is an organic compound with the molecular formula C18H14O2 It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, and is characterized by its unique structure that includes a quinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-Tetrahydrotetracene-5,12-dione typically involves the reduction of tetracene-5,12-dione. One common method is the catalytic hydrogenation of tetracene-5,12-dione using palladium on carbon (Pd/C) as a catalyst under hydrogen gas at elevated pressures and temperatures. This reaction selectively reduces the double bonds in the tetracene ring system while preserving the quinone functionality.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
7,8,9,10-Tetrahydrotetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetracene-5,12-dione.
Reduction: Further reduction can lead to the formation of fully hydrogenated tetracene derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products Formed
Oxidation: Tetracene-5,12-dione.
Reduction: Fully hydrogenated tetracene derivatives.
Substitution: Halogenated or nitrated tetracene derivatives.
Aplicaciones Científicas De Investigación
7,8,9,10-Tetrahydrotetracene-5,12-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of organic semiconductors and other electronic materials.
Mecanismo De Acción
The mechanism of action of 7,8,9,10-Tetrahydrotetracene-5,12-dione involves its interaction with biological molecules. It can intercalate into DNA, disrupting the normal function of the DNA molecule and inhibiting processes such as DNA replication and transcription. This intercalation can lead to the production of single-strand breaks in DNA, ultimately resulting in cell death. The compound may also interact with enzymes such as topoisomerase II, further contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Daunorubicinone: (8S,10S)-8-Acetyl-6,8,10,11-tetrahydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione.
Dihydrodaunorubicin: (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-6,8,11-trihydroxy-8-(1-hydroxyethyl)-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione hydrochloride.
Uniqueness
7,8,9,10-Tetrahydrotetracene-5,12-dione is unique due to its specific structure and the presence of a quinone moiety, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potentials, making it a valuable compound for further research and development.
Propiedades
Número CAS |
5349-90-6 |
|---|---|
Fórmula molecular |
C18H14O2 |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
7,8,9,10-tetrahydrotetracene-5,12-dione |
InChI |
InChI=1S/C18H14O2/c19-17-13-7-3-4-8-14(13)18(20)16-10-12-6-2-1-5-11(12)9-15(16)17/h3-4,7-10H,1-2,5-6H2 |
Clave InChI |
XFOHBSLKSOSFBE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=CC3=C(C=C2C1)C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


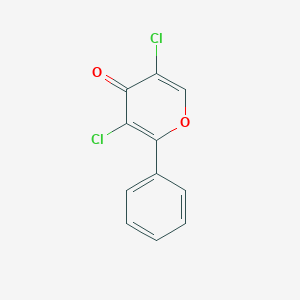
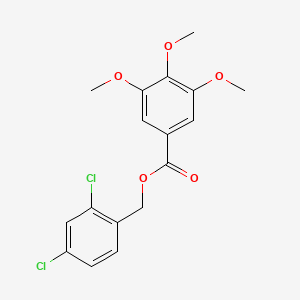
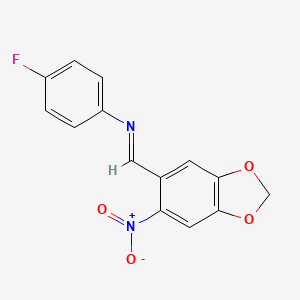

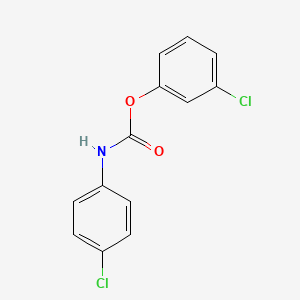
![[(4-Hydroxy-5-methyl-2-pyrimidinyl)sulfanyl]acetic acid](/img/structure/B15074712.png)
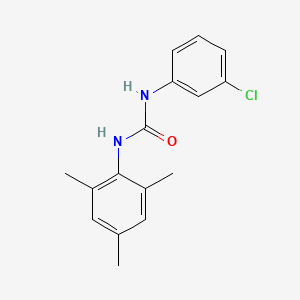
![2,2-Dimethyl-3,8-diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide](/img/structure/B15074734.png)



![Dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B15074745.png)
